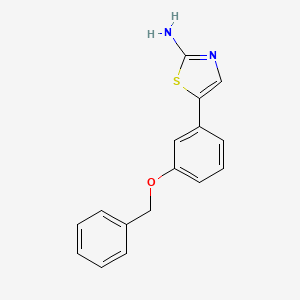
5-(3-(Benzyloxy)phenyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(Benzyloxy)phenyl)thiazol-2-amine: is a heterocyclic compound that features a thiazole ring substituted with a benzyloxyphenyl group. . The presence of the benzyloxy group enhances the compound’s chemical properties, making it a valuable scaffold in drug design and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and advanced purification techniques ensures the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(3-(Benzyloxy)phenyl)thiazol-2-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology: In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable tool in understanding disease mechanisms .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Its ability to inhibit specific enzymes and pathways is of particular interest .
Industry: In the industrial sector, this compound is used in the development of new materials, such as dyes and pigments, due to its stable chemical structure and reactivity .
Wirkmechanismus
The mechanism of action of 5-(3-(Benzyloxy)phenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects . The benzyloxy group enhances the compound’s binding affinity and specificity, making it a potent inhibitor of various biological targets .
Vergleich Mit ähnlichen Verbindungen
5-Phenyl-2-thiazolamine: Similar in structure but lacks the benzyloxy group, resulting in different biological activities.
4-Phenyl-1,3-thiazole-2-amines: These compounds have a phenyl group at the C-4 position instead of the C-5 position, leading to variations in reactivity and biological effects.
Uniqueness: The presence of the benzyloxy group in 5-(3-(Benzyloxy)phenyl)thiazol-2-amine distinguishes it from other thiazole derivatives. This group enhances the compound’s solubility, stability, and binding affinity, making it a more effective and versatile molecule for various applications .
Eigenschaften
Molekularformel |
C16H14N2OS |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
5-(3-phenylmethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H14N2OS/c17-16-18-10-15(20-16)13-7-4-8-14(9-13)19-11-12-5-2-1-3-6-12/h1-10H,11H2,(H2,17,18) |
InChI-Schlüssel |
QGBWHFXXUJWLFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CN=C(S3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


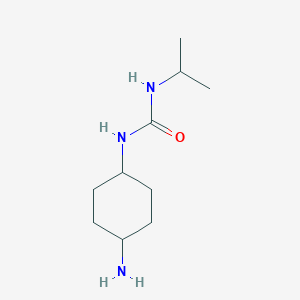
![1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine](/img/structure/B14774002.png)
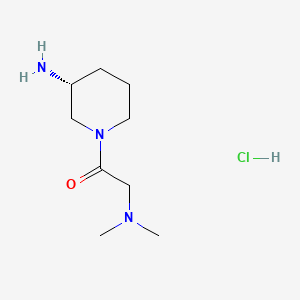
![5-(3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14774013.png)
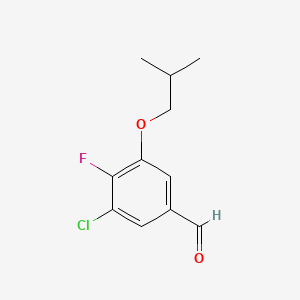


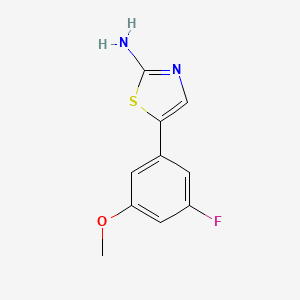

![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14774051.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-(4-methylphenyl)butanamide](/img/structure/B14774056.png)

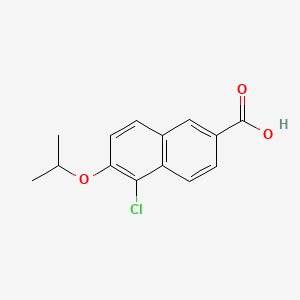
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14774092.png)
